molecular formula C12H13NO4 B1408997 Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate CAS No. 1038478-74-8

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate

Cat. No.: B1408997
CAS No.: 1038478-74-8
M. Wt: 235.24 g/mol
InChI Key: RCLOKMYOGYETHK-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxylate group

Mechanism of Action

Target of Action

The primary targets of Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate are currently unknown. This compound is a derivative of indole , a heterocyclic compound that has been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives, which this compound is a part of, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.

Pharmacokinetics

The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the biological activities of indole derivatives , it can be inferred that this compound may have potential therapeutic effects in various disease conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-aminophenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzoxazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered to improve the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of benzoxazine derivatives.

Scientific Research Applications

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for anti-inflammatory, antimicrobial, and anticancer agents.

    Material Science: The benzoxazine ring system is known for its thermal stability and mechanical properties, making this compound useful in the development of advanced materials such as polymers and resins.

    Biological Studies: Researchers investigate its biological activity and potential as a bioactive molecule in various assays and models.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

Ethyl 4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate is unique due to the presence of the methyl group at the 4-position and the carboxylate group at the 7-position. These structural features contribute to its distinct chemical and biological properties, differentiating it from other benzoxazine and heterocyclic compounds.

Properties

IUPAC Name

ethyl 4-methyl-3-oxo-1,4-benzoxazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-12(15)8-4-5-9-10(6-8)17-7-11(14)13(9)2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLOKMYOGYETHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=O)CO2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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